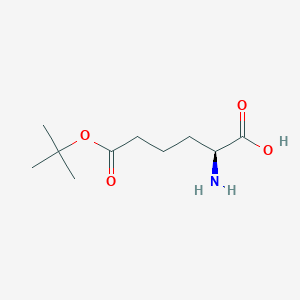

H-Aad(otbu)-OH

Vue d'ensemble

Description

H-Aad(otbu)-OH, also known as N-(tert-Butoxycarbonyl)-L-2-aminoadipic acid, is a derivative of L-2-aminoadipic acid. This compound is often used in peptide synthesis and as a building block in organic chemistry. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, making it easier to handle and manipulate during chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Aad(otbu)-OH typically involves the protection of the amino group of L-2-aminoadipic acid with a tert-butoxycarbonyl group. This can be achieved through the reaction of L-2-aminoadipic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for larger quantities. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.

Analyse Des Réactions Chimiques

Types of Reactions

H-Aad(otbu)-OH undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carboxyl group to an alcohol.

Substitution: The Boc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like trifluoroacetic acid to remove the Boc group.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of deprotected amino acids or other functionalized derivatives.

Applications De Recherche Scientifique

Peptide Synthesis

Fmoc-Based Synthesis

H-Aad(otbu)-OH is primarily utilized as a building block in Fmoc-based solid-phase peptide synthesis (SPPS). Its structural properties allow for efficient coupling reactions, facilitating the assembly of complex peptides. The use of this compound can enhance the yield and purity of synthesized peptides due to its stability and compatibility with various coupling reagents.

Case Study: DNA-Encoded Chemical Libraries

Research has demonstrated that this compound can be incorporated into DNA-encoded chemical libraries (DECLs) for peptide drug discovery. This method allows for the generation of diverse peptide libraries that can be screened for biological activity, leading to the identification of potential therapeutic candidates .

Supramolecular Chemistry

Self-Healing Materials

this compound has been employed in the development of chemically fueled self-healing gels. In a study, Fmoc-AAD-OH (a derivative of this compound) was shown to form fibrillar assemblies that exhibit self-healing properties when exposed to a specific chemical fuel. The gel demonstrated recovery of mechanical properties after damage, indicating its potential in applications where material durability is essential .

Data Table: Self-Healing Properties

| Parameter | Value |

|---|---|

| Initial Modulus | 100 Pa |

| Healing Time | 25 minutes |

| Recovery Percentage | 85% |

Biomedical Applications

Targeted Drug Delivery

The functionalization of this compound derivatives allows for targeted drug delivery systems. For instance, when conjugated with specific ligands, these compounds can selectively bind to overexpressed receptors on cancer cells, enhancing the localization of therapeutic agents . This targeting mechanism is critical in reducing side effects associated with conventional chemotherapy.

Analytical Chemistry

Characterization Techniques

this compound and its derivatives are often characterized using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. These techniques provide insights into the purity and structural integrity of synthesized peptides, ensuring that they meet the necessary standards for research and clinical applications .

Mécanisme D'action

The mechanism of action of H-Aad(otbu)-OH primarily involves its role as a protected amino acid. The Boc group protects the amino function during chemical reactions, preventing unwanted side reactions. Upon removal of the Boc group, the free amino acid can participate in various biochemical processes. The molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

Similar Compounds

N-(tert-Butoxycarbonyl)-L-glutamic acid: Another Boc-protected amino acid used in peptide synthesis.

N-(tert-Butoxycarbonyl)-L-aspartic acid: Similar in structure and function, used in organic synthesis.

Uniqueness

H-Aad(otbu)-OH is unique due to its specific structure, which includes the adipic acid backbone. This structure imparts distinct chemical properties, making it suitable for specific applications in peptide synthesis and organic chemistry. Its versatility and ease of handling due to the Boc protection make it a valuable compound in various research and industrial settings.

Activité Biologique

H-Aad(otbu)-OH, also known as H-Aad(tert-butoxycarbonyl)-OH, is a derivative of 2-aminoadipic acid that plays a significant role in peptide synthesis. This compound is characterized by its ability to form stable bonds while protecting reactive functional groups, making it a valuable building block in the development of biologically active peptides. This article will explore the biological activity of this compound, including its applications, interactions, and relevant research findings.

This compound has the molecular formula C_{12}H_{23}N_{2}O_{4} and a molecular weight of 237.73 g/mol. The compound is typically used in its hydrochloride salt form (this compound-HCl), which enhances its solubility and stability during synthesis processes.

Role in Peptide Synthesis

The primary biological activity of this compound is linked to its function as a building block in peptide synthesis. Peptides containing 2-aminoadipic acid have been studied for their potential therapeutic applications, including:

- Antimicrobial activity : Peptides synthesized using this compound have shown promising results against various bacterial strains.

- Neuroprotective effects : Some studies suggest that peptides incorporating 2-aminoadipic acid may provide neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases.

Interaction Studies

Research on this compound has focused on its behavior when incorporated into peptide chains. Interaction studies evaluate how this compound influences the overall structure and function of peptides. Key findings include:

- Stability : this compound contributes to the stability of peptide structures, which is crucial for their biological activity.

- Self-healing properties : In certain formulations, peptides containing this compound have demonstrated self-healing capabilities when subjected to mechanical stress, indicating potential applications in biomaterials .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds. The following table summarizes some related compounds and their characteristics:

| Compound Name | Structure/Description |

|---|---|

| H-Lys(Fmoc)-OtBu·HCl | A derivative of lysine with fluorenylmethoxycarbonyl protection. |

| Fmoc-L-Glu(OtBu)-OH·H2O | Glutamic acid derivative with tert-butyl ester protection. |

| Fmoc-L-alpha-homoglutamic acid 6-t-butyl ester | A related compound with similar protective groups. |

This compound stands out due to its specific use of 2-aminoadipic acid, which imparts unique properties not found in other amino acids. This specificity allows for specialized peptide synthesis that could lead to novel therapeutic agents.

Case Studies and Research Findings

Several studies have investigated the biological activity of peptides synthesized using this compound:

- Antimicrobial Peptides : Research has indicated that peptides containing this compound exhibit significant antimicrobial activity against resistant bacterial strains, suggesting their potential as new antibiotic agents .

- Neuroprotective Effects : A study exploring neuroprotective peptides demonstrated that those incorporating 2-aminoadipic acid showed enhanced cellular viability in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

- Self-Healing Materials : In materials science, peptides synthesized from this compound were shown to form hydrogels with self-healing properties when exposed to chemical fuels, highlighting their utility in biomedical applications .

Propriétés

IUPAC Name |

(2S)-2-amino-6-[(2-methylpropan-2-yl)oxy]-6-oxohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO4/c1-10(2,3)15-8(12)6-4-5-7(11)9(13)14/h7H,4-6,11H2,1-3H3,(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWSDFHPRIJAESZ-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CCCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)CCC[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00647454 | |

| Record name | 6-tert-Butoxy-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201354-26-9 | |

| Record name | 6-tert-Butoxy-6-oxo-L-norleucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00647454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.